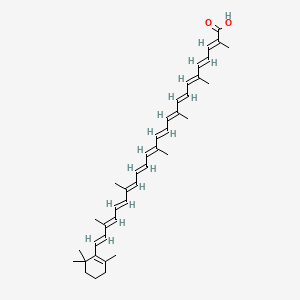
Torularhodin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Torularhodin is a natural product found in Torula, Neurospora sitophila, and Rhodotorula mucilaginosa with data available.
Scientific Research Applications
Antioxidative Properties
Mechanism of Action
Torularhodin exhibits significant antioxidative activity, which has been demonstrated through various in vitro studies. A study found that this compound effectively scavenged free radicals and protected cells from oxidative damage induced by hydrogen peroxide. At a concentration of 10−5g ml, it enhanced the activity of antioxidant enzymes and maintained cell integrity in BRL cells subjected to oxidative stress .
Case Study: Hepatocyte Protection
In a recent study, this compound was shown to protect hepatocytes from oxidative damage. Transcriptome analysis revealed that 2808 genes were differentially expressed after treatment with this compound, indicating its role in regulating cellular processes related to antioxidation and cell cycle . The findings suggest that this compound can stabilize the intracellular environment and improve cellular viability under oxidative stress.
Anticancer Applications
Inhibition of Cancer Cell Growth
this compound has demonstrated potential as an anticancer agent. Research indicates that it can inhibit the development of cancerous cells in various models. For instance, it has been reported to protect against preneoplastic changes in the liver induced by dimethylnitrosamine and to exhibit inhibitory effects on prostate cancer cell lines .
Mechanism of Action
The anticancer effects of this compound are believed to be mediated through its antioxidative properties, which reduce oxidative stress in cells—a known contributor to cancer progression. Additionally, its ability to modulate inflammatory pathways may further enhance its anticancer potential .
Antimicrobial Activity
This compound also exhibits strong antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in food preservation and as a natural antimicrobial agent in pharmaceuticals .
Food Industry Applications
Natural Colorant
Due to its vibrant red color, this compound is being explored as a natural colorant in food products. Its safety profile and health benefits make it a preferable alternative to synthetic dyes .
Nutritional Supplement
this compound's antioxidative properties also position it as a potential ingredient in dietary supplements aimed at enhancing health and preventing oxidative stress-related diseases .
Cosmetic Industry Applications
The cosmetic industry is increasingly interested in this compound for its skin-protective properties. Its ability to scavenge free radicals makes it a valuable ingredient in formulations aimed at reducing skin aging and protecting against UV damage .
Summary Table of Applications
Properties
CAS No. |
514-92-1 |
|---|---|
Molecular Formula |
C40H52O2 |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaenoic acid |
InChI |
InChI=1S/C40H52O2/c1-31(19-12-21-33(3)22-13-23-34(4)25-15-26-37(7)39(41)42)17-10-11-18-32(2)20-14-24-35(5)28-29-38-36(6)27-16-30-40(38,8)9/h10-15,17-26,28-29H,16,27,30H2,1-9H3,(H,41,42)/b11-10+,19-12+,20-14+,22-13+,25-15+,29-28+,31-17+,32-18+,33-21+,34-23+,35-24+,37-26+ |
InChI Key |
NESPPCWGYRQEJQ-VATUXEBJSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C |
Key on ui other cas no. |
514-92-1 |
Synonyms |
(3'E)-3',4'-Didehydro-beta,psi-caroten-16'-oic acid torularhodin torularhodine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















